molecular formula C10H6ClNO2S B572999 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid CAS No. 1211505-13-3

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Cat. No. B572999
CAS RN: 1211505-13-3
M. Wt: 239.673
InChI Key: MPIZWRKPEMRGSM-UHFFFAOYSA-N
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Description

The compound “4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid” likely belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of two carbon atoms, one nitrogen atom, and one sulfur atom . The “2-chlorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached .


Chemical Reactions Analysis

Again, without specific information, it’s hard to provide an analysis of the chemical reactions involving this compound. Thiazoles can undergo a variety of reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it acidic, and the chlorine atom could make it more reactive .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many thiazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling “4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid” would require appropriate safety measures. This might include wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Thiazole derivatives are a focus of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIZWRKPEMRGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676287
Record name 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

CAS RN

1211505-13-3
Record name 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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